molecular formula C13H19BrN2 B8691992 1-(4-Bromo-2-methyl-phenyl)-4-ethyl-piperazine

1-(4-Bromo-2-methyl-phenyl)-4-ethyl-piperazine

Cat. No. B8691992
M. Wt: 283.21 g/mol
InChI Key: QESZHYVROMBREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-methyl-phenyl)-4-ethyl-piperazine is a useful research compound. Its molecular formula is C13H19BrN2 and its molecular weight is 283.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H19BrN2

Molecular Weight

283.21 g/mol

IUPAC Name

1-(4-bromo-2-methylphenyl)-4-ethylpiperazine

InChI

InChI=1S/C13H19BrN2/c1-3-15-6-8-16(9-7-15)13-5-4-12(14)10-11(13)2/h4-5,10H,3,6-9H2,1-2H3

InChI Key

QESZHYVROMBREP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-Ethyl-piperazin-1-yl)-3-methyl-phenylamine (1.3 g, 6 mmol) in hydrobromic acid (61% in H2O, 9.2 ml, 70 mmol) is diazotized at 0° C. with sodium nitrite (443 mg, 6.42 mmol) in 2.3 ml H2O and the mixture is poured into a solution of copper(I) bromide (1.84 g, 12.5 mmol) in hydrobromic acid (61% in H2O, 7.7 ml, 58.8 mmol) at 0° C. The cooling bath is then removed and the mixture is heated at 60° C. for 5 h. After cooling, the mixture is basified with a 2M NaOH solution and diluted with CH2Cl2. After separation, the aqueous phase is extracted with CH2Cl2 several times. The combined organic layers are washed with brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo. The residue is purified by chromatography on a 120 g silica gel column on a Combiflash Companion™ (Isco Inc.) apparatus (gradient CH2Cl2/CH2Cl2:EtOH:NH3 90:9:1 from 1:0=>4:6) to afford the title compound as a pale brown solid, Rt=0.878 min (Acquity HPLC BEH C18, 2.1×50 mm, 1.7 micron, detection 215 nM, 0.1 min 2% CH3CN in H2O, 2% to 100% CH3CN in H2O in 1.5 min, 0.4 min 100% CH3CN+0.1% TFA, flow rate 1.0 ml/min); MS: 283 (M+1, 79Br)+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
443 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.3 mL
Type
solvent
Reaction Step Three
Quantity
7.7 mL
Type
reactant
Reaction Step Four
Quantity
1.84 g
Type
catalyst
Reaction Step Four

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